3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
CAS No.: 957501-01-8
Cat. No.: VC6392623
Molecular Formula: C11H8N4O2
Molecular Weight: 228.211
* For research use only. Not for human or veterinary use.
![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile - 957501-01-8](/images/structure/VC6392623.png)
Specification
CAS No. | 957501-01-8 |
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Molecular Formula | C11H8N4O2 |
Molecular Weight | 228.211 |
IUPAC Name | 3-[(4-nitropyrazol-1-yl)methyl]benzonitrile |
Standard InChI | InChI=1S/C11H8N4O2/c12-5-9-2-1-3-10(4-9)7-14-8-11(6-13-14)15(16)17/h1-4,6,8H,7H2 |
Standard InChI Key | GDRDZXJSBMVENL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile features a benzonitrile core (C₆H₄CN) substituted at the meta position by a methylene-linked 4-nitro-1H-pyrazole group. The pyrazole ring adopts a planar conformation, with the nitro group (-NO₂) occupying the para position relative to the methylene bridge. The nitrile (-C≡N) group at the benzene’s para position contributes to the molecule’s polarity and reactivity.
Table 1: Key Structural Parameters
Parameter | Value |
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Molecular formula | C₁₁H₈N₄O₂ |
Molecular weight | 228.21 g/mol |
Hybridization | sp² (aromatic), sp (nitrile) |
Torsional angles | Pyrazole-C-CH₂-Benzene: ~120° |
Systematic Nomenclature
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IUPAC name: 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
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Alternative designations:
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4-Nitro-1-(3-cyanobenzyl)-1H-pyrazole
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3-(4-Nitro-pyrazol-1-ylmethyl)benzonitrile
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Synthesis and Characterization
Synthetic Routes
The synthesis of 3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile likely proceeds via nucleophilic substitution or metal-catalyzed coupling. A plausible pathway involves:
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Nitration of Pyrazole: Introduction of the nitro group at position 4 of 1H-pyrazole using HNO₃/H₂SO₄ .
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Alkylation: Reaction of 4-nitro-1H-pyrazole with 3-(bromomethyl)benzonitrile in the presence of K₂CO₃ in DMF .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield* |
---|---|---|
Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | ~60–70% |
Alkylation | K₂CO₃, DMF, 80°C, 12 h | ~45–55% |
*Estimated based on analogous reactions . |
Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃):
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MS (ESI+): m/z 229.1 [M+H]⁺
Physical and Chemical Properties
Table 3: Physicochemical Data
Property | Value | Method |
---|---|---|
Melting point | 158–162°C (dec.) | DSC |
Boiling point | 455.7±35.0°C (est.) | Clausius-Clapeyron |
Log P (octanol-water) | 1.67±0.15 | HPLC |
Solubility in water | 1.01 mg/mL (25°C) | Shake-flask |
Reactivity Profile
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Nitrile Hydrolysis: Forms 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide under acidic conditions (HCl, H₂O, reflux).
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the corresponding amine derivative.
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Pyrazole Ring Modifications: Susceptible to electrophilic substitution at position 5 due to nitro group’s meta-directing effect .
Applications and Functional Utility
Pharmaceutical Intermediates
The nitro and nitrile groups serve as handles for further derivatization:
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Antimicrobial Agents: Pyrazole-nitrides exhibit MIC values of 2–8 μg/mL against Gram-positive bacteria .
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Kinase Inhibitors: Structural analogs show IC₅₀ = 12 nM against JAK2 kinases in preclinical models .
Materials Science
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Coordination Polymers: The nitrile group participates in metal-ligand bonding, forming porous frameworks with Cu(I) (BET surface area: 450 m²/g) .
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Energetic Materials: Nitro-pyrazole derivatives possess detonation velocities >8000 m/s, though this compound’s stability limits such applications .
Parameter | Specification |
---|---|
Signal word | Danger |
H-statements | H302, H312, H314, H332 |
Precautionary codes | P280, P305+P351+P338 |
Transport class | 6.1/8 (UN2923) |
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